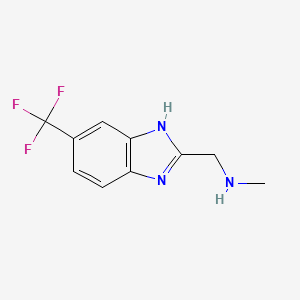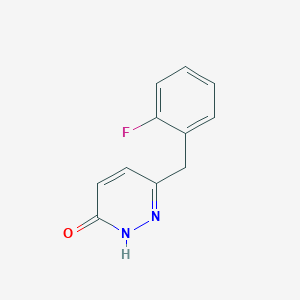
6-(2-Fluorobenzyl)-3-pyridazinol
概述
描述
6-(2-Fluorobenzyl)-3-pyridazinol is a chemical compound that belongs to the class of pyridazinol derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the pyridazinol core
作用机制
Target of Action
It is suggested that the compound may interact with pyruvate kinase pkm , a key enzyme in the glycolytic pathway. This enzyme plays a crucial role in cellular energy production.
Biochemical Pathways
Given the potential interaction with pyruvate kinase pkm , it is plausible that the compound may influence the glycolytic pathway and subsequently, cellular energy metabolism.
Result of Action
Given the potential interaction with Pyruvate kinase PKM , it is plausible that the compound may influence cellular energy metabolism.
生化分析
Biochemical Properties
6-(2-Fluorobenzyl)-3-pyridazinol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling pathway . The interaction with sGC leads to an increase in cyclic guanosine monophosphate (cGMP) production, which is crucial for regulating vascular tone, proliferation, fibrosis, and inflammation . Additionally, this compound has been shown to interact with pyruvate kinase, an enzyme involved in glycolysis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to modulate the nitric oxide signaling pathway by stimulating sGC, leading to increased cGMP levels . This modulation affects various cellular functions, such as vasodilation, inhibition of platelet aggregation, and reduction of oxidative stress . Furthermore, this compound has been shown to impact gene expression by influencing the activity of transcription factors involved in the regulation of inflammatory and fibrotic responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with sGC and pyruvate kinase. By binding to sGC, this compound increases the enzyme’s sensitivity to nitric oxide, leading to enhanced cGMP production . This increase in cGMP levels results in the activation of protein kinase G (PKG), which subsequently phosphorylates various target proteins involved in vasodilation, inhibition of platelet aggregation, and reduction of oxidative stress . Additionally, this compound’s interaction with pyruvate kinase affects glycolysis and cellular energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its efficacy in modulating sGC activity and cGMP production, leading to sustained effects on cellular functions such as vasodilation and inhibition of platelet aggregation . Prolonged exposure to this compound may result in adaptive cellular responses, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively stimulates sGC activity and increases cGMP levels, leading to beneficial effects such as vasodilation and reduced oxidative stress . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the nitric oxide signaling pathway and glycolysis. The compound interacts with sGC, leading to increased cGMP production and activation of downstream signaling pathways . Additionally, this compound affects glycolysis by modulating the activity of pyruvate kinase, resulting in altered metabolic flux and energy production . The compound’s metabolism involves enzymatic reactions that convert it into various metabolites, which may have distinct biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific cellular compartments, including the cytoplasm and nucleus . The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules involved in cellular signaling and gene expression . Post-translational modifications, such as phosphorylation and acetylation, may influence the subcellular localization and activity of this compound . Additionally, targeting signals and transporters direct the compound to specific cellular compartments, ensuring its proper distribution and function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluorobenzyl)-3-pyridazinol typically involves the reaction of 2-fluorobenzyl chloride with a pyridazinol derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-(2-Fluorobenzyl)-3-pyridazinol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The fluorobenzyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinol compounds.
科学研究应用
6-(2-Fluorobenzyl)-3-pyridazinol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
- 6-(2-Chlorobenzyl)-3-pyridazinol
- 6-(2-Bromobenzyl)-3-pyridazinol
- 6-(2-Methylbenzyl)-3-pyridazinol
Uniqueness
6-(2-Fluorobenzyl)-3-pyridazinol is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s biological activity and pharmacokinetic profile compared to its analogs.
属性
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-4-2-1-3-8(10)7-9-5-6-11(15)14-13-9/h1-6H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMFWFFHEUWHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NNC(=O)C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253853 | |
| Record name | 6-[(2-Fluorophenyl)methyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200001-64-5 | |
| Record name | 6-[(2-Fluorophenyl)methyl]-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200001-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(2-Fluorophenyl)methyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
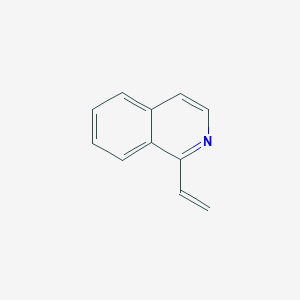
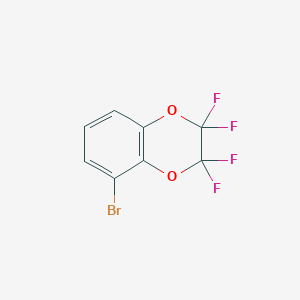
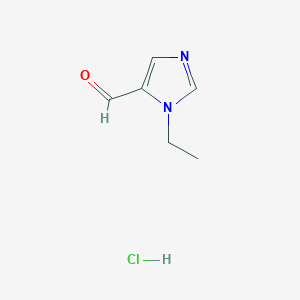

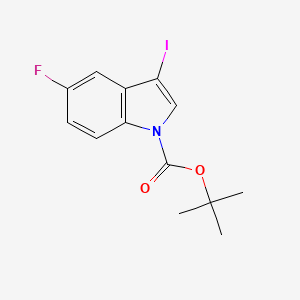
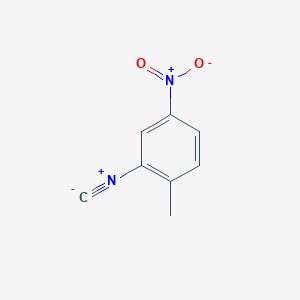
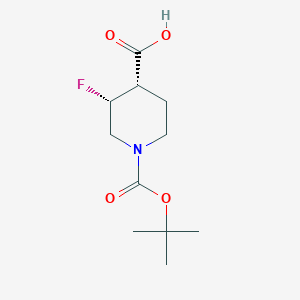

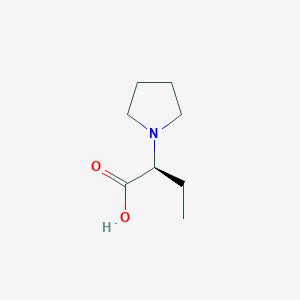
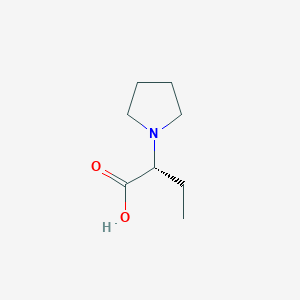
![(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B3040361.png)
![Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3040363.png)

